Cas no 7497-44-1 (Butanedinitrile,2-(4-chlorophenyl)-3-phenyl-)
7497-44-1 structure
Product Name:Butanedinitrile,2-(4-chlorophenyl)-3-phenyl-
Numero CAS:7497-44-1
MF:C16H11ClN2
MW:266.724942445755
CID:577913
PubChem ID:346841
Update Time:2025-04-19
Butanedinitrile,2-(4-chlorophenyl)-3-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanedinitrile,2-(4-chlorophenyl)-3-phenyl-
- 2-(4-chlorophenyl)-3-phenylbutanedinitrile
- (+-)-erythro-2-(4-chloro-phenyl)-3-phenyl-succinonitrile
- (+-)-erythro-2-(4-Chlor-phenyl)-3-phenyl-succinonitril
- (+-)-erythro-3-Phenyl-2-(4-chlor-phenyl)-bernsteinsaeure-dinitril
- (+-)-erythro-3-Phenyl-2-< 4-chlor-phenyl> -succinonitril
- AC1L85WP
- NSC405172
- NSC-405172
- DTXSID50323918
- 7497-44-1
-
- Inchi: 1S/C16H11ClN2/c17-14-8-6-13(7-9-14)16(11-19)15(10-18)12-4-2-1-3-5-12/h1-9,15-16H
- Chiave InChI: SFLZVFHERLBKMO-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(C#N)C(C#N)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 266.06123
- Massa monoisotopica: 266.0610761g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 374
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 47.6Ų
Proprietà sperimentali
- PSA: 47.58
- LogP: 4.25456
Butanedinitrile,2-(4-chlorophenyl)-3-phenyl- Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
7497-44-1 (Butanedinitrile,2-(4-chlorophenyl)-3-phenyl-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso